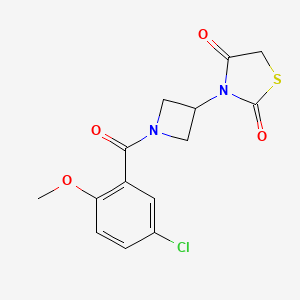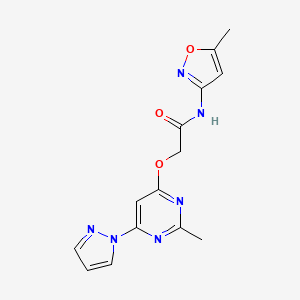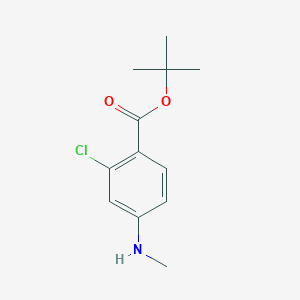![molecular formula C8H7ClN2 B2633455 7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 874013-97-5](/img/structure/B2633455.png)
7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine
Übersicht
Beschreibung
“7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 874013-97-5. It has a molecular weight of 166.61 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3 . The exact mass is 166.029770 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 310.6±37.0 °C at 760 mmHg, and a flash point of 170.6±12.1 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks
7-Chloro-2-methyl-1H-pyrrolo[2,3-C]pyridine has been utilized in the synthesis of various derivatives. It serves as a versatile building block for the creation of complex organic molecules. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used as starting materials for synthesizing 4-substituted 7-azaindole derivatives, highlighting their significance in molecular construction (Figueroa‐Pérez et al., 2006). Similarly, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using this compound, demonstrating its value in synthetic chemistry (Nechayev et al., 2013).
Biomedical Applications
In the realm of biomedical research, derivatives of this compound have been explored for their potential medical applications. A notable example includes the design, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. These compounds have shown promising results in inhibiting c-Met kinase and might have implications in cancer treatment (Liu et al., 2016).
Photophysical Properties
The compound and its derivatives have also been investigated for their photophysical properties. For example, the Pd-catalyzed synthesis of multi-aryl 7-azaindoles using sequential arylation of a related compound displayed aggregate induced emission (AIE). These findings have potential applications in developing materials for organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools, showcasing the compound's versatility in material science (Cardoza et al., 2019).
Molecular Docking and Antimicrobial Evaluation
Further, pyrrolo[3,2-c]pyridine Mannich bases, a derivative class, have been synthesized and evaluated for antimicrobial activities. These studies included molecular docking against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Jose et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBELQASZFIGCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)




![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)

![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
